Carrier Mobility Advantage of Germanium Over Silicon in High-Speed Semiconductor Applications
First-principles mobility calculations reveal that germanium exhibits consistently higher carrier mobilities than silicon, stemming from lighter effective masses and weaker electron-phonon coupling [1]. This differential translates directly to higher-speed switching capability in transistor applications, where Ge and SiGe channels have been investigated as replacements for conventional Si channels [2].
| Evidence Dimension | Electron and hole mobility |
|---|---|
| Target Compound Data | Electron mobility: 3900±100 cm²/V·s; Hole mobility: 1900±50 cm²/V·s (300 K) |
| Comparator Or Baseline | Silicon: Electron mobility ≈ 1500 cm²/V·s; Hole mobility ≈ 450 cm²/V·s (300 K) |
| Quantified Difference | Ge electron mobility ≈ 2.6× higher than Si; Ge hole mobility ≈ 4.2× higher than Si |
| Conditions | Intrinsic semiconductor at 300 K; first-principles calculation with many-body perturbation theory and cumulant expansion |
Why This Matters
Higher carrier mobility enables faster transistor switching speeds and reduced power consumption, critical for next-generation CMOS and high-frequency communication devices.
- [1] Gupta R, et al. Spectroscopy and transport of nonpolarons in silicon and germanium: the influence of doping and temperature. arXiv:2509.10192 [cond-mat.mtrl-sci]; 2025. View Source
- [2] Yamakiri S, Sugiura T, Yamamura K, et al. Silicon-Germanium Ultrashort-Gate Transistor Performances by Electrical-Thermal Simulations. IEEE Transactions on Nanotechnology. 2024;23:361-367. View Source
